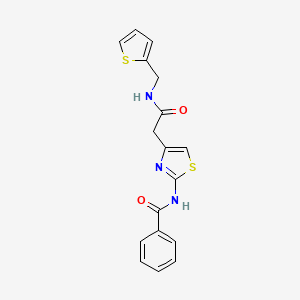

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMUEBWZUCQYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the thiophene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a benzamide moiety, and a thiophen-2-ylmethyl group. These structural components contribute to its biological activity and pharmacological potential. The presence of the thiazole and thiophene rings is particularly noteworthy, as these structures are often associated with various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structural features of this compound suggest that it may inhibit key enzymes involved in bacterial growth, thereby exerting its antimicrobial effects .

Anticancer Activity

The thiazole moiety in N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is linked to anticancer properties observed in other thiazole derivatives. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide may possess antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .

Case Studies

- Antimicrobial Activity Evaluation : A study evaluating the antimicrobial efficacy of thiazole derivatives found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to enzyme inhibition related to bacterial metabolism .

- Anticancer Mechanisms : Research on thiazole-containing compounds revealed their ability to induce apoptosis in various cancer cell lines. For example, derivatives were shown to activate caspase pathways leading to programmed cell death .

- Antioxidant Studies : A comparative analysis of antioxidant activities among different thiophene derivatives highlighted the significant potential of compounds similar to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide in reducing oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit a wide range of biological activities.

Benzamide Derivatives: Compounds containing the benzamide group, known for their therapeutic potential.

Thiophene Derivatives: Compounds containing the thiophene moiety, which are studied for their electronic and biological properties.

Uniqueness

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that incorporates a thiazole ring and a thiophene moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is , with a molecular weight of 347.4 g/mol. The compound features several functional groups that contribute to its biological activity, including:

| Functional Group | Description |

|---|---|

| Thiazole Ring | Associated with antimicrobial and anticancer activities. |

| Thiophene Moiety | Enhances pharmacological properties and bioactivity. |

| Benzamide Moiety | Involved in various interactions with biological targets. |

Antimicrobial Activity

Compounds containing thiazole and thiophene rings have been widely studied for their antimicrobial properties. Research indicates that derivatives similar to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). For example, a related thiazole compound exhibited an IC50 value of 22.09 µg/mL against A549 cells, indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of thiazole-containing compounds as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising inhibitory activities against AChE, with IC50 values in the low micromolar range . This suggests that N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide could be developed further for neuroprotective applications.

The biological activity of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Interaction : It may interact with specific receptors in the body, altering signaling pathways that lead to therapeutic effects.

- Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can modulate oxidative stress levels in cells, contributing to their anticancer effects.

Case Studies

Several research articles have documented the synthesis and biological evaluation of thiazole derivatives similar to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide:

- Study on Acetylcholinesterase Inhibition : A series of compounds were synthesized and tested for their AChE inhibitory activity, with some showing strong binding affinities through molecular docking studies .

- Anticancer Evaluation : Thiazole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction .

- Antimicrobial Testing : Various thiazole compounds were evaluated for their antibacterial properties, demonstrating effectiveness against drug-resistant strains .

Q & A

Q. How to address solubility challenges in biological assays?

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Nanoformulation : Liposomal encapsulation for sustained release in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.